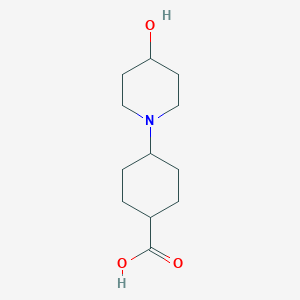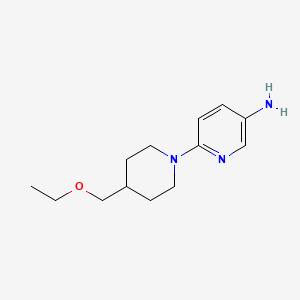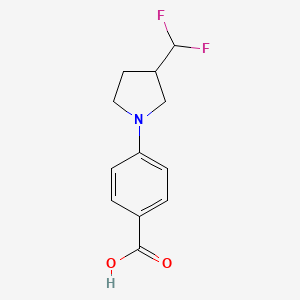
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Overview
Description
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, also known as DFMB, is an organic compound composed of a benzoic acid core with a 3-(difluoromethyl)pyrrolidin-1-yl group attached to the para position of the phenyl ring. It is a type of pyrrolidine-containing carboxylic acid with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Diabetes Treatment Research
Compounds with pyrrolidine structures have been evaluated as inhibitors of dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes. A related compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potent activity and high oral bioavailability in preclinical species .
Antifungal Activity Research
Benzene ring structures, such as those found in indazole derivatives, have been associated with antifungal activity. The electrostatic properties of these rings can be beneficial for this type of biological activity .
Antitumor Activity Research
Pyrrolidinone derivatives have exhibited antitumor activity against lung cancer and CNS cancer. The presence of a pyrrolidine ring in a compound can influence its biological activity and may contribute to growth inhibition in cancer cells .
Drug Discovery
The pyrrolidine scaffold is a versatile structure in drug discovery due to its influence on steric factors and biological activity. It has been used to modify pharmacokinetic profiles in the development of selective androgen receptor modulators (SARMs) .
Chemical Synthesis
Pyrrolidine derivatives are used in chemical synthesis as intermediates or building blocks for more complex molecules. Their reactivity can be leveraged in various synthetic pathways.
Material Science
Metal–organic frameworks (MOFs) have been synthesized using ligands with pyridine and triazole rings, which are similar to the benzene ring structure found in pyrrolidine derivatives. These MOFs have potential applications in catalysis, gas storage, and separation processes .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
properties
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h1-4,9,11H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPIOWFXHZCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



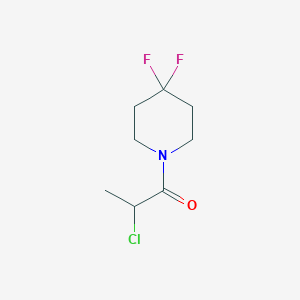

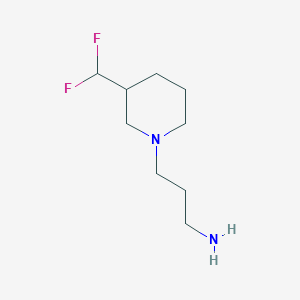
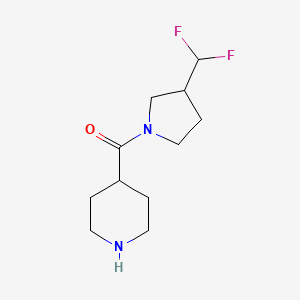

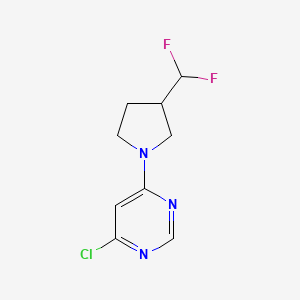
![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
